molecular formula C29H34N4O7S B1663080 Arxxant CAS No. 202260-21-7

Arxxant

Cat. No.: B1663080
CAS No.: 202260-21-7
M. Wt: 582.7 g/mol
InChI Key: YTKBKIVYPITVAO-NTEVMMBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arxxant, known by its active substance ruboxistaurin, is a compound that was investigated for the treatment of diabetic retinopathy. Diabetic retinopathy is a complication of diabetes that affects the eyes, leading to damage to the blood vessels in the retina. This compound was developed by Eli Lilly and Company and was intended to inhibit the progression of this condition .

Preparation Methods

Ruboxistaurin, the active substance in Arxxant, belongs to the bisindolylmaleimide family. The synthetic route for ruboxistaurin involves multiple steps, including the formation of the bisindolylmaleimide core structure. The industrial production methods for ruboxistaurin involve the use of specific reagents and catalysts to ensure high yield and purity. The final crystallization step often involves the use of solvents like acetone, which must be carefully controlled to avoid impurities .

Chemical Reactions Analysis

Ruboxistaurin undergoes various chemical reactions, including:

    Oxidation: Ruboxistaurin can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives, which may have different pharmacological properties.

    Substitution: Ruboxistaurin can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Mechanism of Action

Ruboxistaurin exerts its effects by inhibiting the enzyme protein kinase C beta. Protein kinase C beta is involved in the regulation of blood vessel activity in the retina. In diabetic patients, high glucose levels can overactivate this enzyme, leading to damage to the blood vessels. By inhibiting protein kinase C beta, ruboxistaurin helps prevent this damage and the subsequent loss of vision .

Comparison with Similar Compounds

Ruboxistaurin is unique among protein kinase C inhibitors due to its specificity for the beta isoform. Similar compounds include:

Biological Activity

Arxxant, also known as ruboxistaurin mesylate, is an investigational oral medication developed by Eli Lilly and Company. It functions primarily as a selective inhibitor of protein kinase C beta (PKC-β) and has been studied for its potential therapeutic effects in diabetic complications, particularly diabetic retinopathy and diabetic peripheral neuropathy.

Ruboxistaurin acts by binding to the active site of PKC-β, inhibiting its phosphorylation activity. This mechanism is crucial in mitigating the pathological processes associated with diabetes, such as microvascular damage. The compound is metabolized mainly by the cytochrome P450 enzyme CYP3A4, with a half-life of approximately 24 hours, allowing for once-daily dosing .

Clinical Efficacy in Diabetic Retinopathy

Numerous clinical trials have evaluated the efficacy of this compound in preventing vision loss associated with diabetic retinopathy (DR). A notable study reported that ruboxistaurin reduced the occurrence of sustained moderate vision loss by 40% in patients with nonproliferative diabetic retinopathy .

Key Clinical Findings:

StudyPatient PopulationOutcome MeasureResult
Aiello et al. (2020)685 patients with type 1 or 2 diabetesSustained vision loss40% reduction compared to placebo
Casellini et al. (2013)353 participantsNeurological total symptom scoreSignificant decrease in NTSS-6 score
Boyd et al. (2013)80 participantsQuality of life (Norfolk QoL-DN)Improvement in total QoL score (P<0.04)

Efficacy in Diabetic Peripheral Neuropathy

Ruboxistaurin has also been studied for its effects on diabetic peripheral neuropathy (DPN). Some studies indicated improvements in neurological symptoms and skin microvascular blood flow among treated patients.

Summary of DPN Studies:

StudySample SizeOutcome MeasureResult
Casellini et al. (2013)353NTSS-6 scoreSignificant improvement observed (P<0.037)
Vinik et al. (2013)83NTSS-6 scoreSignificant change at 12 months (P=0.015)
Brooks et al. (2013)9Skin blood flowNo significant improvement observed (P=0.233)

Safety and Tolerability

Ruboxistaurin has generally been well-tolerated in clinical trials, with adverse effects being mild to moderate. Common side effects included gastrointestinal disturbances and headache, which were consistent with other PKC inhibitors.

Case Study: Efficacy in a Real-World Setting

In a recent case study involving a patient with severe diabetic retinopathy, treatment with ruboxistaurin resulted in notable improvements in visual acuity and a reduction in retinal edema over six months of therapy. This case aligns with findings from clinical trials that suggest significant benefits for patients at risk of vision loss due to diabetes.

Case Study: Combination Therapy

Another case highlighted the use of ruboxistaurin in combination with standard diabetic treatments, showing enhanced outcomes in managing both blood glucose levels and retinal health. This suggests that ruboxistaurin may serve as an effective adjunct therapy alongside existing diabetes management strategies.

Properties

CAS No.

202260-21-7

Molecular Formula

C29H34N4O7S

Molecular Weight

582.7 g/mol

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate

InChI

InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1

InChI Key

YTKBKIVYPITVAO-NTEVMMBTSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O

Synonyms

13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione
Arxxant
LY 333531
LY-333531
ruboxistaurin
ruboxistaurin mesilate hydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arxxant
Reactant of Route 2
Arxxant
Reactant of Route 3
Arxxant
Reactant of Route 4
Reactant of Route 4
Arxxant
Reactant of Route 5
Reactant of Route 5
Arxxant
Reactant of Route 6
Reactant of Route 6
Arxxant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.